Moricin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
AKIPIKAIKTVGKAVGKGLRAINIASTANDVFNFLEPKKRKH |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Moricin
Historical Account of Moricin Identification
This compound, a potent antimicrobial peptide (AMP), was first identified and isolated from the hemolymph of the silkworm, Bombyx mori. The discovery was the result of research aimed at characterizing the innate immune response of this lepidopteran insect. Scientists observed that upon bacterial challenge, the hemolymph of the silkworm exhibited strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This observation prompted the isolation and purification of the responsible molecule.
The process of isolation involved collecting hemolymph from silkworm larvae that had been injected with non-pathogenic bacteria to induce an immune response. The hemolymph was then subjected to a series of biochemical purification techniques, including centrifugation to remove hemocytes, followed by reverse-phase high-performance liquid chromatography (RP-HPLC). This allowed for the separation of various peptides and proteins present in the hemolymph. The fractions were then tested for their antimicrobial activity, leading to the identification of a specific peptide with potent bactericidal properties.
Upon successful isolation, the primary structure of the peptide was determined using protein sequencing techniques. It was found to be a relatively small, highly basic peptide composed of 42 amino acids. A search of existing protein databases at the time revealed no significant sequence similarity to any known antibacterial peptides, indicating that it was a novel discovery. Researchers proposed the name "this compound" for this newly identified peptide, derived from the species name Bombyx mori. Further characterization revealed that this compound's mode of action involves disrupting the bacterial cytoplasmic membrane, leading to cell death.
Diversity and Distribution in Lepidopteran Insects
Following its initial discovery in Bombyx mori, subsequent research has revealed that this compound and this compound-like peptides are not exclusive to the silkworm but are in fact widely distributed throughout the order Lepidoptera, which includes moths and butterflies. This suggests that this compound is an evolutionarily conserved component of the innate immune system in this major insect order.
Genomic and transcriptomic studies have identified this compound-family genes and peptides in a variety of lepidopteran species. These include significant agricultural pests and model organisms for insect immunology. The presence of multiple this compound-like gene variants within a single species, as seen in Bombyx mori and the greater wax moth, Galleria mellonella, suggests that gene duplication and diversification have played a crucial role in the evolution of this peptide family. This diversity may allow for a broader spectrum of activity against different pathogens.
The table below summarizes the identification of this compound and this compound-like peptides in various lepidopteran species, highlighting the widespread nature of this antimicrobial peptide family.
| Family | Species | Common Name | Peptide/Gene Identified |
| Bombycidae | Bombyx mori | Domestic silkworm | This compound |
| Pyralidae | Galleria mellonella | Greater wax moth | This compound-like peptides A, B, C, D |
| Plutellidae | Plutella xylostella | Diamondback moth | Px-Mor |
| Sphingidae | Manduca sexta | Tobacco hornworm | This compound |
| Noctuidae | Helicoverpa armigera | Cotton bollworm | This compound |
| Noctuidae | Spodoptera litura | Tobacco cutworm | This compound |
| Nymphalidae | Danaus plexippus | Monarch butterfly | This compound-like peptide |
Induction Mechanisms in Host Organisms
The production of this compound is not constitutive but is instead rapidly induced in response to microbial infection, a hallmark of the innate immune response. The primary sites of this compound synthesis are the fat body, which is the insect equivalent of the vertebrate liver, and certain types of hemocytes (blood cells). Upon induction, this compound is secreted into the hemolymph, where it can circulate and target invading pathogens.
The induction of this compound gene expression is regulated by conserved innate immune signaling pathways, primarily the Toll and the Immune deficiency (Imd) pathways. These pathways are activated by the recognition of pathogen-associated molecular patterns (PAMPs), such as peptidoglycan from bacterial cell walls, by pattern recognition receptors (PRRs) in the insect's hemolymph and on the surface of its cells.
Upon recognition of a pathogen, a signaling cascade is initiated, leading to the activation of transcription factors, such as NF-κB-like proteins (e.g., Relish). These transcription factors then bind to specific recognition sites in the promoter regions of this compound and other antimicrobial peptide genes, triggering their transcription and subsequent translation into functional peptides. Studies have shown that the injection of bacteria or bacterial components like lipopolysaccharide (LPS) leads to a significant and rapid increase in this compound mRNA levels in the fat body and hemocytes, with peptide levels in the hemolymph peaking several hours post-infection.
The table below outlines the key tissues and signaling pathways involved in the induction of this compound in lepidopteran insects.
| Tissue | Primary Function in this compound Induction | Key Signaling Pathways Involved |
| Fat Body | Major site of this compound synthesis and secretion into the hemolymph. | Toll pathway, Imd pathway |
| Hemocytes | Contribute to this compound synthesis and play a role in cellular immune responses. | Toll pathway, Imd pathway |
Molecular Architecture and Structural Elucidation of Moricin
Primary Amino Acid Sequence Analysis and Characterization
Moricin is typically composed of 42 amino acid residues in its mature form. nih.govwikipedia.orgnih.govrcsb.orgnih.gov The precursor protein, such as Px-Mor from Plutella xylostella, may contain a signal peptide sequence, resulting in a longer initial polypeptide chain (e.g., 65 residues for Px-Mor) before processing yields the mature peptide. nih.gov
Analysis of the amino acid sequence reveals that this compound is a highly basic peptide. researchgate.netnih.govwikipedia.org The sequence of Bombyx mori this compound-1 (Bm-moricin A1), a widely studied variant, consists of 42 amino acids. researchgate.netnih.govnih.gov Other this compound-like peptides have been identified in various lepidopteran species, exhibiting high sequence identity (e.g., Px-Mor shares 64% identity with this compound-like peptide A from G. mellonella and 63% with this compound-like peptide C4 from Danaus plexippus). nih.gov Phylogenetic analysis supports the homology of moricins across different lepidopteran insects, suggesting they form a gene family. nih.govrcsb.orgnih.gov
Key characteristics of the mature this compound peptide, based on sequence analysis, include its length and molecular weight. For instance, mature Px-Mor has a predicted molecular mass of 4.393 kDa. nih.gov The isoelectric point (pI) is notably high, indicating its basic nature; the pI for Px-Mor is calculated to be 11.17, and for Bombyx mori this compound, it is approximately 11.3. nih.govnih.gov This high positive charge is a crucial factor in its interaction with negatively charged microbial membranes. nih.govwikipedia.orgresearchgate.net
| This compound Variant | Source Organism | Mature Peptide Length (amino acids) | Predicted Molecular Weight (kDa) | Isoelectric Point (pI) | GenBank/UniProt Accession |
| Bm-moricin A1 | Bombyx mori | 42 | ~4.49 ebi.ac.uk | ~11.3 nih.gov | P82818 uniprot.org |
| Px-Mor | Plutella xylostella | 42 | 4.393 nih.gov | 11.17 nih.gov | KF960047 nih.gov |
| Sl this compound | Spodoptera litura | 42 | 4.490 rcsb.org | Not specified | Q7YZB4 ebi.ac.uk |
| Ms this compound | Manduca sexta | 42 | 4.539 rcsb.org | Not specified | AAO74637 nih.gov |
| Bm-moricin-2 | Bombyx mori | 66 (precursor) | Not specified | Not specified | O96059 uniprot.org |
Secondary Structural Conformations: Alpha-Helical Dominance
A defining feature of this compound's secondary structure is its predominant alpha-helical conformation. nih.govencyclopedia.pubwikipedia.orgnih.govlongdom.orgnih.govnih.gov Studies utilizing techniques like Circular Dichroism (CD) spectroscopy have consistently shown that this compound adopts a significant alpha-helical content, particularly in membrane-mimicking environments or in the presence of methanol (B129727). nih.govnih.govnih.govresearchgate.net
The alpha-helix in this compound is extensive, spanning nearly the full length of the mature peptide. nih.govwikipedia.orgrcsb.orgnih.gov For instance, the solution structure of Bombyx mori this compound in methanol reveals a long alpha-helix containing eight turns. nih.govwikipedia.orgpdbj.org Similarly, Spodoptera litura this compound and Manduca sexta this compound also exhibit a tertiary structure composed of an eight-turn alpha-helix along almost the entire peptide. rcsb.orgnih.gov This helical structure is stabilized by hydrogen bonds formed between the carboxyl group of one amino acid and the amino group of the amino acid four residues down the chain (i to i+4 hydrogen bonding), a characteristic of alpha-helices. ditki.com
Tertiary Structural Determination: Methodologies and Insights
The three-dimensional, or tertiary, structure of this compound has been primarily investigated using spectroscopic methods and computational modeling. These approaches provide critical insights into how the peptide folds and presents its functional regions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the solution structure of peptides and proteins. nih.govrcsb.orgnih.gov For this compound, two-dimensional (2D) 1H-nuclear magnetic resonance spectroscopy has been successfully applied to elucidate its tertiary structure in solution. nih.govrcsb.orgrcsb.orgnih.govpdbj.orgpdbj.orgproteinensemble.org
Studies on Bombyx mori this compound have determined its solution structure in methanol using 2D 1H-NMR data. nih.govpdbj.orgproteinensemble.org These analyses revealed the presence of a long alpha-helix. nih.govpdbj.org Similarly, the solution structure of Spodoptera litura this compound was determined using 2D 1H-NMR spectroscopy combined with hybrid distance geometry-simulated annealing calculations, confirming a long alpha-helical structure. rcsb.orgpdbj.org Manduca sexta this compound's solution structure was also solved by 2D 1H-1H-NMR spectroscopy, showing an eight-turn alpha-helix spanning almost the entire peptide. rcsb.orgnih.gov NMR studies are often conducted in environments that mimic biological membranes, such as methanol, because AMPs like this compound tend to adopt their active conformations upon interacting with membranes. nih.gov
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure content of proteins and peptides in solution. nih.govnih.govdntb.gov.uacreative-proteomics.comnih.govbiorxiv.org It measures the differential absorption of left and right circularly polarized light, which is sensitive to the conformation of peptide bonds. creative-proteomics.combiorxiv.org
CD analysis of this compound consistently indicates a predominant alpha-helical structure. nih.govnih.govdntb.gov.ua The CD spectrum in the far UV region (typically 190-260 nm), which reflects the circular dichroism of peptide bonds, shows characteristic signals indicative of alpha-helices. creative-proteomics.com Studies have shown that this compound adopts a significant alpha-helical conformation in environments like methanol or in the presence of membrane-mimicking substances. nih.govnih.govresearchgate.net This conformational change from a potentially less structured form in aqueous solution to an alpha-helix upon interacting with a hydrophobic environment is typical for many antimicrobial peptides and is important for their membrane-disrupting activity. nih.govmdpi.com
In silico structural modeling and prediction methods are valuable tools for gaining insights into protein and peptide structures, especially when experimental data is limited or to complement experimental findings. researchgate.netnih.govlongdom.orgdntb.gov.uafrontiersin.orgconnectedpapers.com Homology modeling, for example, predicts the three-dimensional structure of a protein based on the known structure of a homologous protein. nih.gov
In the study of Px-Mor, secondary and tertiary structures were predicted using homology modeling on platforms like Phyre 2. nih.gov In silico studies have also been used to predict the potential interactions of this compound with target molecules, such as bacterial proteins or cancer cell signaling proteins, by using molecular docking simulations. longdom.orgnih.gov These computational approaches can provide predicted structural models and insights into potential binding mechanisms. For instance, in silico analysis has predicted this compound as a cationic peptide with potential membrane permeability and DNA binding capabilities. nih.gov Homology modeling results for butterfly moricins have also displayed classical alpha-helical characteristics consistent with known this compound structures. frontiersin.org
Physicochemical Attributes Relevant to Bioactivity (e.g., Cationicity, Amphipathicity)
This compound possesses key physicochemical attributes that are directly relevant to its bioactivity, particularly its antimicrobial function. Two prominent characteristics are its cationicity and amphipathicity. encyclopedia.pubwikipedia.orgnih.govwikipedia.orgmdpi.com
This compound is a highly cationic peptide, meaning it carries a net positive charge at physiological pH. researchgate.netnih.govwikipedia.orgnih.gov This is reflected in its high isoelectric point (pI). nih.govnih.gov The presence of a cluster of positively charged residues, particularly in the C-terminal region for some variants, contributes significantly to this cationicity. nih.govnih.govfrontiersin.org This positive charge facilitates the initial electrostatic interaction between this compound and the negatively charged surface of bacterial membranes. nih.govwikipedia.orgresearchgate.net
In addition to being cationic, this compound is also amphipathic. nih.govencyclopedia.pubwikipedia.orgwikipedia.orgmdpi.com This means that the peptide has distinct regions with different affinities for water – one side is hydrophilic (water-attracting) and the other is hydrophobic (water-repelling). wikipedia.orgmdpi.comuvm.edu In the context of its alpha-helical structure, this often manifests as an amphipathic helix, where hydrophilic amino acid residues are aligned along one face of the helix and hydrophobic residues along the opposite face. wikipedia.orguvm.edu The N-terminal segment of the alpha-helix in Bombyx mori this compound, for example, is described as an amphipathic alpha-helix with a clear separation of hydrophobic and hydrophilic faces. nih.govpdbj.org This amphipathicity is crucial for the peptide's ability to partition into and interact with the lipid bilayer of cell membranes. wikipedia.orgmdpi.com The interplay between cationicity and amphipathicity is fundamental to the mechanism by which this compound disrupts microbial membranes, leading to cell death. nih.govwikipedia.orgmdpi.com
Biosynthesis, Genetic Organization, and Transcriptional Regulation of Moricin
Genomic Localization and Gene Family Characterization
Moricin is encoded by a gene family, as observed in Bombyx mori, where the genome harbors 12 this compound-coding genes rsc.org. These genes are synthesized into at least three subtypes: Bmmor (1 gene), this compound-like A (3 genes), and this compound-like B (8 genes) rsc.org. Analysis in other lepidopteran insects, such as Plutella xylostella and Vanessa cardui, also indicates that this compound belongs to a gene family, often found in clusters suggesting tandem duplications frontiersin.orgresearchgate.net. Phylogenetic analysis of this compound peptides from various lepidopteran species, including Galleria mellonella, Bombyx mori, and Danaus plexippus, suggests they may have originated from a common ancestral gene frontiersin.org. The full-length cDNA of this compound from P. xylostella (Px-Mor) is 482 bp, with an open-reading frame (ORF) of 198 bp encoding a precursor of 65 amino acid residues nih.gov. The deduced protein sequence includes a putative signal sequence nih.gov.
Transcriptional Regulation Pathways and Inducible Expression
The expression of this compound is inducible, primarily in response to microbial infection uniprot.orgnih.govnih.govnih.gov. This induction is largely governed by key signaling pathways and transcription factors involved in insect immunity.
Toll and IMD Signaling Pathways
The expression of this compound can be regulated by both the Toll and IMD (immune deficiency) signaling pathways frontiersin.orgnih.gov. In insects, these pathways are central to activating NF-κB signaling upon stimulation by bacterial cell wall components like peptidoglycan (PGN) creative-diagnostics.com. The Toll pathway is typically involved in defense against fungi and Gram-positive bacteria, while the IMD pathway is primarily associated with defense against Gram-negative bacterial infections frontiersin.orgcreative-diagnostics.commdpi.com. Studies in Bombyx mori have shown that both Toll and IMD pathways can be activated by both Gram-positive and Gram-negative bacteria, which differs from the specificity observed in Manduca sexta or Drosophila melanogaster mdpi.com. The activation of these pathways leads to the nuclear translocation of NF-κB-like transcription factors, which in turn regulate the expression of antimicrobial peptide genes, including this compound creative-diagnostics.comslideshare.netgenome.jp.
Role of NF-κB and GATA Transcription Factors
Nuclear factor-κB (NF-κB)/Rel and GATA transcription factors play a significant role in regulating this compound expression frontiersin.orgnih.govdntb.gov.ua. Binding sites for NF-κB and GATA have been identified in the promoter regions of this compound genes frontiersin.orgnih.govnih.govportlandpress.com. A 22-bp NF-κB-GATA cis-element has been associated with enhanced activity of AMPs in Drosophila melanogaster and Manduca sexta frontiersin.org. While NF-κB and GATA factors are necessary for this compound gene activation, they may not be sufficient on their own, suggesting that other co-regulators might be required for full activation, particularly in a species-specific manner nih.govnih.gov. These co-regulators may bind to specific promoter activating elements nih.gov.
Tissue-Specific and Developmental Expression Profiles
This compound expression exhibits both tissue-specific and developmental regulation frontiersin.orgnih.govresearchgate.net. In Plutella xylostella, Px-Mor is expressed throughout the life cycle, with the highest levels detected in the fourth instar and prepupa stages frontiersin.orgnih.gov. Tissue distribution studies in P. xylostella and Bombyx mori show that this compound is highly expressed in the fat body and hemocytes, key immune tissues in insects frontiersin.orguniprot.orgnih.gov. Expression has also been observed in other tissues such as the Malpighian tubule, midgut, and epidermis frontiersin.orgnih.govnih.gov. Upon bacterial induction, the expression levels of this compound are significantly up-regulated in tissues like hemocytes and fat body frontiersin.org. For instance, in P. xylostella, expression in hemocytes rapidly increased to a maximum level 30 hours after E. coli infection, while in the fat body, high expression was observed at an earlier stage after Bacillus thuringiensis induction frontiersin.org. Moderate levels of this compound mRNA have also been detected in the fat body of Manduca sexta larvae and adults even in the absence of infection, suggesting some level of developmental regulation nih.gov.
Mechanistic Dissection of Moricin S Biological Activities
Antimicrobial Mechanisms of Action
Moricin exerts its antimicrobial effects through several mechanisms, largely centered on disrupting the integrity and function of microbial cells. rsc.orglongdom.orgmdpi.com
Interaction with Microbial Cell Membranes
A primary target of this compound is the microbial cell membrane. researchgate.netnih.govlongdom.orgmdpi.com The initial interaction is often driven by electrostatic attraction between the positively charged this compound peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or lipoteichoic acids in Gram-positive bacteria. mdpi.commdpi.com The amphipathic nature of this compound, with distinct hydrophilic and hydrophobic regions, facilitates its association with the lipid bilayer. mdpi.commdpi.com Studies suggest that the N-terminal fragment (amino acids 5–22), which is amphipathic and α-helical, is particularly important for increasing membrane permeability. mdpi.comencyclopedia.pub The C-terminal region is thought to initiate the interaction with the membrane surface. mdpi.comencyclopedia.pub
Permeabilization and Pore Formation Models
Upon interaction with the microbial membrane, this compound can induce permeabilization and pore formation, leading to the disruption of cellular homeostasis and ultimately cell death. researchgate.netmdpi.commdpi.comencyclopedia.pub While the exact model of pore formation by this compound may vary depending on the specific microbial target and conditions, AMPs like this compound are generally proposed to act via models such as the toroidal pore or carpet models. mdpi.commdpi.complos.org
In the toroidal pore model, AMPs insert into the lipid bilayer and induce a local curvature, leading to the formation of pores lined by both the peptides and the lipid head groups. mdpi.commdpi.com This differs from the barrel-stave model where peptides aggregate to form a pore structure within the membrane. mdpi.commdpi.com The carpet model involves the accumulation of peptides on the membrane surface, leading to membrane destabilization and disruption in a detergent-like manner once a threshold concentration is reached. mdpi.commdpi.com Research suggests that voltage-dependent pores could be formed through the interaction of multiple amphipathic α-helices spanning a lipid membrane. mdpi.comencyclopedia.pub Computational studies indicate that the formation of a toroidal pore is more likely than a barrel-stave pore for many helical peptides, and transfer energy to toroidal pores correlates with deviations from the carpet model predictions. plos.orgplos.org
Intracellular Target Modulation in Microorganisms
Beyond membrane disruption, some studies suggest that AMPs, including this compound, may also target intracellular components in microorganisms. longdom.orgmdpi.comwikipedia.org While membrane permeabilization is a primary mechanism, evidence suggests additional intracellular target sites. mdpi.com For instance, some AMPs can interfere with DNA, RNA, and protein synthesis, or inhibit specific enzymes. mdpi.comwikipedia.org In silico studies have explored the potential interaction of this compound with intracellular targets such as DNA gyrase in Staphylococcus aureus, suggesting a possible mechanism involving the inhibition of this essential enzyme. longdom.org
Spectrum of Activity against Microbe Classes
This compound exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as some fungi. rsc.orgnih.govlongdom.orgmdpi.comfrontiersin.org However, its activity is often reported to be higher against Gram-positive bacteria compared to Gram-negative bacteria and yeasts. rsc.orgnih.govnih.govlongdom.org Studies have demonstrated this compound's activity against various bacterial species, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Bacillus thuringiensis. rsc.orgnih.govnih.govencyclopedia.pub It has also shown activity against fungal pathogens like Aureobasidium pullulans. nih.govfrontiersin.org The specific susceptibility to this compound can vary between different microbial species and even strains within the same species. tmrjournals.com
An in vitro study evaluating the susceptibility of clinically important microbial strains to this compound showed varying degrees of inhibition. tmrjournals.com While some strains were susceptible at lower concentrations, a significant proportion exhibited resistance even at higher concentrations. tmrjournals.com
Table 1: Susceptibility of Microbial Strains to this compound (Example Data)
| Microbe Genus | Susceptible (≤ 8 µg/mL) | Susceptible (16–128 µg/mL) | Resistant (256–512 µg/mL) | Super-Resistant (> 512 µg/mL) |
| Acinetobacter | Low | High | Moderate | Low |
| Aeromonas | Low | Low | Low | High |
| Escherichia | Low | Moderate | High | Moderate |
| Staphylococcus | Low | Moderate | High | Moderate |
| Serratia | Low | Low | Low | High |
| Pasteurella | Low | High | Moderate | Low |
Mechanistic Insights into Interactions with Eukaryotic Cells
While primarily recognized for its antimicrobial properties, this compound has also been investigated for its interactions with eukaryotic cells, particularly in the context of potential therapeutic applications. nih.govresearchgate.netnih.gov Unlike microbial cells, eukaryotic cells have distinct membrane compositions, including the presence of sterols like cholesterol, which can influence interactions with AMPs. libretexts.org
Reactive Oxygen Species (ROS) Generation in Cellular Models
Studies investigating the effects of this compound on eukaryotic cells have reported the induction of reactive oxygen species (ROS) generation. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua For instance, research on human triple-negative breast cancer cells (MDA-MB-231) showed that this compound exposure led to a dose-dependent increase in intracellular ROS levels, specifically superoxide (B77818) anion. nih.govresearchgate.net This increase in ROS was associated with morphological alterations in mitochondria and lysosomes at higher this compound concentrations. nih.gov
Table 2: Effect of this compound on Intracellular ROS Levels in MDA-MB-231 Cells
| This compound Concentration (µg/mL) | Intracellular ROS (% of untreated) | Mitochondrial Superoxide Anion (Fold increase vs control) |
| 0 (Untreated) | 11.85 | 1 |
| 6.25 | 26.85 | 1 |
| 12.5 | 46.80 | 1.4 |
The generation of ROS by this compound in these cellular models appears to play a role in downstream cellular events, including the modulation of signaling pathways and the induction of cell death. nih.govresearchgate.netnih.govresearchgate.net Specifically, this compound-induced ROS generation has been linked to the upregulation of p53 protein and the downregulation of Notch-1, NF-κB, and Bcl2 proteins, contributing to caspase-dependent cell death in cancer cells. nih.govresearchgate.netnih.govresearchgate.net
Apoptotic Pathway Induction and Signaling Cascade Modulation (e.g., Caspase, Notch, NF-κB, p53)
This compound has been shown to induce caspase-dependent apoptosis in certain cancer cell lines, such as human triple-negative breast cancer MDA-MB-231 cells. This induction involves the modulation of several critical signaling molecules. Studies have revealed that this compound exposure leads to the upregulation of pro-apoptotic proteins like p53 and Bax, alongside an increase in the activity of initiator and effector caspases, specifically caspase-3 and caspase-9. researchgate.netnih.govnih.gov Simultaneously, this compound has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2. researchgate.netnih.govnih.gov
Furthermore, this compound's pro-apoptotic effects are linked to its influence on key signaling pathways, including Notch and NF-κB. Research indicates that this compound exposure results in the downregulation of Notch-1 and NF-κB proteins. researchgate.netnih.govnih.govresearchgate.net The observed upregulation of p53 appears to be inversely related to the decrease in Notch-1 expression. researchgate.net This suggests a complex interplay where this compound-induced changes in Notch-1 and NF-κB signaling contribute to the activation of the p53-mediated apoptotic pathway. researchgate.net The generation of reactive oxygen species (ROS) by this compound also plays a role in this process, triggering the upregulation of p53 and subsequently promoting caspase-dependent cell death. researchgate.netnih.govnih.govresearchgate.net
The molecular mechanisms involve this compound potentially binding to the Notch-1 receptor, leading to a decrease in its expression and downstream effects on NF-κB and p53. researchgate.net This modulation ultimately tips the balance towards apoptosis by activating the caspase cascade. researchgate.netnih.govnih.gov
Here is a summary of the observed effects of this compound on key apoptotic and signaling proteins in MDA-MB-231 cells:
| Protein | Effect of this compound Exposure |
| Caspase-3 | Upregulation |
| Caspase-9 | Upregulation |
| p53 | Upregulation |
| Bax | Upregulation |
| Bcl-2 | Downregulation |
| Notch-1 | Downregulation |
| NF-κB | Downregulation |
Cellular Morphology Alterations
This compound has been observed to induce significant morphological alterations in target cells. In the context of its antimicrobial activity, this compound interacts with bacterial membranes, leading to visible changes in their ultrastructure. Studies using transmission electron microscopy (TEM) on Haemophilus parasuis treated with this compound have shown distinct signs of cell damage, including membrane ruffling, the formation of blisters, protruding bubbles, membrane detachment, and the appearance of "ghost-like" cells. nih.gov These observations support a mechanism where this compound disrupts the integrity of the bacterial membrane, potentially by forming ion channels, which ultimately leads to cell lysis. nih.gov
In the context of cancer cells, this compound exposure also leads to morphological changes indicative of apoptosis. In MDA-MB-231 cells, this compound treatment has been shown to cause intracellular oxidative stress and superoxide anion formation in the mitochondria, resulting in morphological alterations in the mitochondria, lysosomes, and nucleus. nih.govresearchgate.net These changes are consistent with the induction of programmed cell death. Furthermore, high concentrations of a this compound-like peptide have been shown to induce drastic changes in the cellular morphology of CNE2 cells, exhibiting typical characteristics of cell apoptosis such as highly aggregated and fragmented chromatin and dispersed apoptotic bodies. biorxiv.org
The morphological changes induced by this compound highlight its disruptive effects on cellular and organelle membranes, contributing to its biological activities, including both antimicrobial and pro-apoptotic functions.
Here is a summary of observed cellular morphology alterations induced by this compound:
| Target Cell Type | Observed Morphological Alterations | Underlying Mechanism/Associated Event |
| Haemophilus parasuis (Bacteria) | Membrane ruffling, blisters, protruding bubbles, membrane detachment, ghost-like cells, cell lysis | Membrane disruption, potential ion channel formation |
| MDA-MB-231 (Cancer Cells) | Alterations in mitochondria, lysosomes, and nucleus; signs of apoptosis (e.g., chromatin aggregation) | Intracellular oxidative stress, superoxide anion formation, apoptosis |
| CNE2 (Cancer Cells) | Highly aggregated and fragmented chromatin, dispersed apoptotic bodies | Apoptosis induction |
Structure Activity Relationship Sar Studies and Peptide Engineering of Moricin
Correlating Structural Motifs with Biological Potency
Moricin is a 42-amino acid peptide characterized by a unique and dominant structural motif: a long α-helix that extends for nearly its entire length, containing eight turns. nih.govnih.gov This helical structure is fundamental to its antimicrobial function. Structural analysis reveals two distinct segments within this helix that play different roles in its interaction with bacterial membranes. nih.gov
The N-terminal portion of the peptide (approximately residues 5-22) folds into an amphipathic α-helix. nih.gov This is a critical structural motif where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated on opposite faces of the helix. This amphipathic nature is believed to be the primary driver of this compound's biological potency, as it facilitates the permeabilization of bacterial cytoplasmic membranes. nih.govresearchgate.netnih.gov The hydrophilic face, which is positively charged, interacts with the negatively charged components of the bacterial membrane, while the hydrophobic face penetrates the lipid core of the membrane, leading to disruption and cell death.
Role of Specific Amino Acid Residues and Charge Distribution
The biological activity of this compound is intrinsically linked to its amino acid composition and the resulting physicochemical properties. The peptide is highly basic, conferring a strong positive net charge at physiological pH. researchgate.netnih.gov This cationic nature is a hallmark of many antimicrobial peptides (AMPs) and is crucial for the initial step of its mechanism: the electrostatic attraction to the anionic surfaces of bacterial membranes. nih.gov
The specific distribution of charged and hydrophobic residues dictates the formation of the critical N-terminal amphipathic helix. nih.gov An electrostatic surface map of this compound shows a clear separation of the charged, hydrophilic residues and the nonpolar, hydrophobic residues on opposing sides of this helical segment. nih.gov This precise arrangement allows the peptide to lie parallel to the membrane surface, with the charged residues interacting with lipid head groups and the hydrophobic residues inserting into the membrane's acyl chain region. Disruption of this charge and hydrophobicity balance can significantly impair the peptide's ability to disrupt membranes and kill bacteria.
This compound analogs, such as Px-Mor from the diamondback moth (Plutella xylostella), retain this highly cationic character, with a predicted isoelectric point (pI) of 11.17, underscoring the evolutionary conservation and functional importance of a high positive charge. nih.gov
Rational Design and Modification Strategies
Rational design involves leveraging SAR data to engineer this compound analogs with enhanced therapeutic properties. Strategies include altering the amino acid sequence to fine-tune characteristics like charge, hydrophobicity, and helical stability.
Modifying the primary sequence of this compound through amino acid substitutions and deletions is a key strategy to probe the function of specific regions and to create variants with improved activity.
These studies align with findings for other insect-derived AMPs, which often show that the N-terminal region contains the primary antimicrobial pharmacophore. While specific data on the antimicrobial potency of these Px-Mor fragments is part of ongoing research, this approach is vital for identifying the minimal sequence required for activity and for designing smaller, more cost-effective synthetic peptides.
| Peptide/Analog | Modification Type | Key Implication |
|---|---|---|
| Px-Mor | Natural Amino Acid Substitution (vs. Bm-Moricin) | Demonstrates that variations in sequence among this compound family peptides retain broad-spectrum antimicrobial activity. frontiersin.orgnih.gov |
| Px-Mor113/114 | Deletion (Fragment of Px-Mor) | Designed to identify the essential regions for antimicrobial function. nih.gov |
| Px-Mor115 | Deletion (Fragment of Px-Mor) | Used in SAR studies to map the core active domain of the this compound peptide. nih.gov |
While no specific studies on the cyclization of this compound have been reported, this strategy is a well-established method in peptide engineering to enhance biological properties. Cyclization involves connecting the peptide's N- and C-termini or linking the side chains of two amino acid residues, which imparts conformational rigidity. This constraint can lead to several advantages, including increased stability against degradation by proteases and potentially improved receptor binding affinity and biological potency. nih.govmdpi.com
For other antimicrobial peptides, cyclization has been shown to enhance antimicrobial activity. nih.gov The introduction of a cyclic structure can optimize the peptide's amphipathic conformation, improving its ability to interact with and disrupt bacterial membranes. For instance, studies on cyclic analogs of other peptides have shown that cyclization can lead to a favorable balance of antimicrobial potency and reduced toxicity to host cells. nih.gov Applying such conformational constraints to this compound or its active fragments could be a promising future direction for developing more robust and effective antimicrobial agents.
Heterologous Expression and Recombinant Production of Moricin
Expression Systems and Methodologies
Various expression systems have been employed for the recombinant production of antimicrobial peptides, including moricin. researchgate.netsci-hub.sekuleuven.be The choice of expression system is crucial and depends on factors such as the desired protein yield, purity, and the need for post-translational modifications. genscript.combiomatik.comeurogentec.com
Prokaryotic Expression Systems (e.g., Escherichia coli)
Escherichia coli is a widely used prokaryotic host for the heterologous production of recombinant proteins, including antimicrobial peptides like this compound, due to its rapid growth rate, ease of manipulation, and well-characterized genetics. researchgate.netbiomatik.comdntb.gov.uamdpi.comgenosphere-biotech.com
Studies have demonstrated the successful expression of this compound in E. coli. An artificial this compound gene was synthesized and inserted into expression vectors such as pXa1 and pMAL-c2. nih.gov Recombinant this compound was efficiently produced in E. coli as fusion proteins. nih.gov These fusion proteins were subsequently processed to release the active this compound peptide, typically through chemical cleavage using agents like cyanogen (B1215507) bromide or o-iodosobenzoic acid. nih.gov The primary structure and molecular mass of the purified recombinant this compound produced in E. coli have been shown to be identical to those of natural this compound, and its antibacterial activity is comparable. nih.govresearchgate.net
One of the challenges in expressing antimicrobial peptides in prokaryotic systems like E. coli is their inherent toxicity to the host cells. mdpi.comdoccheck.com To mitigate this, strategies such as expressing the peptide as a fusion protein with a carrier protein are employed. researchgate.netmdpi.com This approach can help reduce the peptide's lethal effect on the host and provide resistance to proteolytic degradation. researchgate.net Fusion partners like thioredoxin (Trx.Tag™) have been used to increase the solubility of heterologous proteins synthesized in the E. coli cytoplasm and reduce toxicity. mdpi.com
Yields of recombinant this compound produced in E. coli have been reported. One study obtained 11 milligrams of pure recombinant this compound from 2 liters of E. coli culture. nih.gov Another report indicated a yield of 5.5 mg/l for this compound produced in E. coli. researchgate.net
Eukaryotic Expression Systems (e.g., Pichia pastoris, Insect Cells)
Eukaryotic expression systems, such as Pichia pastoris and insect cells, offer advantages for producing recombinant proteins, particularly those requiring post-translational modifications or complex folding, although this compound is a relatively small peptide. eurogentec.comthermofisher.comnih.gov
Pichia pastoris (now Komagataella phaffii) is a methylotrophic yeast commonly used for recombinant protein production due to its ability to achieve high cell densities, strong inducible promoters (like AOX1), and capacity for eukaryotic processing and secretion. eurogentec.comnih.govresearchgate.netnih.gov A key advantage of P. pastoris is its ability to secrete recombinant proteins directly into the culture medium, simplifying downstream purification compared to bacterial systems that often accumulate proteins intracellularly. eurogentec.comresearchgate.net While the search results did not provide specific details on this compound production in P. pastoris, this system has been successfully used for the production of other antimicrobial peptides like apidaecin (B1169063) and cecropins. researchgate.net
Insect cell expression systems, often utilizing the baculovirus expression vector system (BEVS), are valuable for producing recombinant proteins that require complex post-translational modifications, including glycosylation and phosphorylation, which are not typically performed in prokaryotic systems. thermofisher.comfrontiersin.orgthescipub.comsinobiological.com Insect cells offer high expression levels and post-translational modifications similar to mammalian cells. thermofisher.com The process typically involves inserting the gene of interest into a baculovirus transfer vector, generating a recombinant baculovirus, and then infecting insect cells (such as Sf9 or High-five cells) for protein expression. thermofisher.comthescipub.comsinobiological.com While the search results mention insect cells as a system for AMP production and list moricins as insect AMPs, specific research findings on the recombinant production of this compound itself in insect cells were not detailed. frontiersin.org However, the baculovirus system has a history of producing various heterologous proteins, including AMPs. frontiersin.org
Optimization of Recombinant Protein Yield and Purity
Optimizing the production of recombinant this compound involves various strategies aimed at increasing the yield of the desired peptide and enhancing its purity. These strategies can be applied to both prokaryotic and eukaryotic expression systems.
In E. coli expression systems, optimization strategies include the selection of appropriate host strains that can tolerate the expression of toxic proteins or have characteristics favoring recombinant protein production. biomatik.commdpi.com Codon optimization of the synthetic this compound gene can enhance expression levels by matching the codons to the host organism's transfer RNA pool. sci-hub.sebiomatik.com The choice of expression vector, promoter strength, and induction conditions (e.g., inducer concentration, temperature, induction timing) are also critical factors influencing protein yield and solubility. genscript.combiomatik.commdpi.comgenosphere-biotech.com Using fusion tags can improve protein solubility and simplify purification through affinity chromatography. genscript.comgenosphere-biotech.com Strategies to minimize the formation of inclusion bodies, which are aggregates of misfolded proteins, are important for maximizing the yield of soluble, functional protein. genscript.comgenosphere-biotech.com
Purification of recombinant this compound typically involves multiple steps after protein expression. For E. coli expression with fusion proteins, purification often includes isolating inclusion bodies (if formed) or using affinity chromatography based on the fusion tag. genscript.comgenosphere-biotech.comresearchgate.net Chemical cleavage is then used to separate this compound from the fusion partner, followed by further purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. nih.govgenscript.comresearchgate.net The goal of purification is to obtain the target protein with high purity (often over 95% or even 99%) with minimal aggregation and endotoxin (B1171834) levels. genscript.com
While specific optimization data for this compound production in eukaryotic systems were not extensively detailed in the search results, general strategies for optimizing recombinant protein production in P. pastoris and insect cells involve optimizing culture conditions, media composition, induction strategies, and employing efficient downstream processing techniques. genscript.comnih.govnih.gov The secretion of proteins into the culture medium by P. pastoris can simplify the initial purification steps. eurogentec.com
Here is a summary of reported yields for recombinant this compound production in E. coli:
| Expression System | Host Strain | Vector/Fusion Partner | Yield | Reference |
| Escherichia coli | Not specified | pXa1 / pMAL-c2 (fusion proteins) | 11 mg from 2 L culture | nih.gov |
| Escherichia coli | Not specified | Not specified | 5.5 mg/l | researchgate.net |
Ecological and Evolutionary Biology of Moricin
Role in Insect Innate Immune Defense Strategies
Insects rely on a sophisticated innate immune system to combat invading pathogens, as they lack the adaptive immunity found in vertebrates. nih.govupdatepublishing.comrsc.orgtandfonline.com This system involves both cellular reactions, such as phagocytosis and encapsulation, and humoral responses, which include the rapid synthesis and release of various antimicrobial peptides into the hemolymph. updatepublishing.comtandfonline.com Moricin is a key effector molecule in this humoral defense. nih.govrsc.org
Moricins exhibit a broad spectrum of antimicrobial activity against various microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govnih.gov Studies have shown that this compound from Plutella xylostella (diamondback moth) is active against Aureobasidium pullulans, an opportunistic human pathogen. nih.gov Manduca sexta this compound has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action often involves increasing the membrane permeability of target microorganisms, leading to cell death. nih.govupdatepublishing.comrsc.orgresearchgate.net Specifically, the N-terminal segment (residues 5-22) of the α-helix is amphipathic and responsible for membrane permeability, while the hydrophobic C-terminal segment (residues 23-36) is critical for full antimicrobial activity. researchgate.net this compound is capable of forming pores in the cell walls of both Gram-positive and Gram-negative bacteria. researchgate.net
The expression of this compound genes is induced upon microbial infection. nih.gov In P. xylostella, this compound expression is detected throughout the life cycle, with the highest levels in the fourth instar and prepupa stages, and is highly expressed in the fat body and hemocytes. nih.gov Oral administration of heat-killed Pseudomonas aeruginosa or its cell wall component, peptidoglycan, to silkworms increased the mRNA levels of this compound in hemocytes and the fat body, suggesting that insects can sense bacteria in their food, triggering systemic immune responses. nih.gov In Galleria mellonella (greater wax moth), moricins are strongly induced upon challenge with uropathogenic E. coli. asm.org
Phylogenetic Analysis and Evolutionary Divergence of this compound Gene Families
Moricins belong to the α-helical family of insect AMPs and are primarily found in lepidopteran insects. mdpi.comnih.gov Phylogenetic analysis of this compound sequences from various lepidopteran species indicates a strong evolutionary relationship, suggesting derivation from a common ancestral gene. nih.gov For instance, P. xylostella this compound shows high similarity and evolutionary relationships with this compound peptides from G. mellonella, B. mori, and Danaus plexippus. nih.gov
The this compound gene family has undergone extensive diversification, largely through gene duplication events within species. nih.govplos.org In the B. mori genome, for example, there are 12 this compound-coding genes, classified into subtypes such as Bmmor, this compound-like A, and this compound-like B. rsc.orgplos.org These gene families often cluster on the same chromosome, supporting their origin from gene expansion during evolution. plos.org
Phylogenetic analysis of this compound-like peptides has suggested they fall into two basic classes that diverged a long time ago. nih.gov The subsequent diversification within these classes in species like G. mellonella and B. mori is attributed to a high level of gene duplication. nih.gov This gene expansion and duplication contribute to the functional divergence observed among paralogs within the this compound family. plos.org
Comparative Genomics and Proteomics of this compound Orthologs and Paralogs
Comparative genomics and proteomics studies provide insights into the evolution and functional diversification of this compound genes and proteins. Orthologs are genes in different species that originated from a single gene in the last common ancestor, while paralogs are genes within the same species that arose from gene duplication. plos.orglibretexts.org
In insects, AMPs, including moricins, are often encoded by multigene families. plos.org Comparative genomic analysis across different insect species reveals the presence of this compound genes predominantly within Lepidoptera, suggesting a lineage-specific evolution for this AMP family. nih.govnih.govresearchgate.net The expansion of the this compound gene family in species like B. mori through duplication events has led to multiple paralogous genes. rsc.orgplos.org
Studies comparing the antimicrobial activities and expression profiles of this compound paralogs in B. mori have shown functional divergence. plos.org While mature peptides within the this compound family can be structurally similar, their antimicrobial spectrum and activity levels against different microbes can vary. plos.org This functional divergence among paralogs is believed to be influenced by the evolutionary arms race between hosts and pathogens. plos.org
Proteomic analysis of insect hemolymph after infection can identify the specific this compound peptides produced and their relative abundance, providing further data on their role in the immune response. The mature P. xylostella this compound peptide, for instance, consists of 42 amino acid residues with a molecular mass of 4.393 kDa. nih.gov The solution structure of Manduca sexta this compound is an eight-turn alpha-helix spanning almost the entire peptide. nih.gov Structural studies, such as those using NMR spectroscopy, help to understand the relationship between this compound structure and its antimicrobial function. nih.govebi.ac.uk
Advanced Methodologies in Moricin Research
Computational and Bioinformatic Approaches
Computational and bioinformatic tools are essential for analyzing Moricin sequences, predicting structures, and simulating interactions at the molecular level.
Molecular Docking and Simulation
Molecular docking and simulation techniques are employed to predict the binding interactions between this compound and target molecules, such as bacterial membrane components or proteins involved in cellular pathways. In silico analysis has been used to predict the potential of this compound as an anticancer peptide, with protein-protein docking revealing strong binding interactions with signaling proteins. nih.govresearchgate.netresearchgate.net Studies have utilized molecular docking to investigate the interaction of this compound with target proteins in Staphylococcus aureus, a Gram-positive bacterium. longdom.orgresearchgate.net For instance, docking studies have shown strong binding energies between this compound and S. aureus target proteins like DNA gyrase. longdom.org Molecular dynamics simulations can further support these findings by revealing the stability and binding patterns of the docked complexes in a simulated environment. researchgate.netmdpi.compensoft.net
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment is a fundamental bioinformatic technique used to compare the amino acid sequences of different this compound variants and homologs across various species. This process helps identify conserved regions and variations that may be related to function or evolutionary history. nih.govamnh.org Phylogenetic trees are constructed based on these sequence alignments to illustrate the evolutionary relationships among this compound family peptides from different Lepidopteran insects. nih.govresearchgate.netnih.gov This analysis helps classify newly identified this compound sequences and understand their divergence from known variants. nih.govnih.gov For example, phylogenetic analysis of lepidopteran this compound families using methods like neighbor-joining has shown the homology of this compound from Plutella xylostella with moricins from other species like Galleria mellonella, Danaus plexippus, and Bombyx mori, suggesting potentially similar functions. nih.govresearchgate.net
Biophysical Characterization Techniques beyond Structure Determination
Beyond determining the static structure of this compound, biophysical techniques are crucial for understanding its dynamic interactions, particularly with biological membranes.
Membrane Permeability Assays
Membrane permeability assays are used to directly measure the ability of this compound to disrupt or increase the permeability of cellular or model membranes. This compound has been shown to be membrane active, affecting the permeability of cytoplasmic membranes. nih.govresearchgate.netnih.gov These assays can involve monitoring the leakage of fluorescent dyes or other marker molecules from liposomes or bacterial cells upon exposure to this compound. The results from these assays provide direct evidence of this compound's membrane-targeting mechanism and can help correlate peptide structure with its ability to induce membrane leakage. rsc.orgresearchgate.netnih.govscispace.com
Fluorescence Spectroscopy for Peptide-Membrane Interactions
Fluorescence spectroscopy is a versatile technique used to study the interaction of peptides, including this compound, with membranes. This can involve utilizing the intrinsic fluorescence of tryptophan residues within the peptide or incorporating fluorescent probes into the peptide or membrane. utl.pt Changes in fluorescence properties, such as intensity, lifetime, or spectral shifts, can provide information about peptide binding to the membrane, its location within the membrane, and changes in membrane fluidity or organization induced by the peptide. utl.ptfrontiersin.org Techniques like fluorescence correlation spectroscopy (FCS) can be used to measure the binding of antimicrobial peptides with membranes and study membrane dynamics upon peptide interaction. nus.edu.sg
Gene Manipulation and Expression Analysis Techniques
Techniques for gene manipulation and expression analysis are vital for studying the regulation of this compound production and for producing recombinant this compound for research and potential applications. Artificial this compound genes have been synthesized and expressed in host organisms like Escherichia coli, allowing for the production of recombinant this compound with physical and biological characteristics identical to their natural counterparts. nih.govrsc.org Gene expression analysis techniques, such as quantitative real-time PCR (RT-qPCR), are used to measure the mRNA levels of this compound genes in different tissues and developmental stages of insects, as well as in response to microbial challenge. nih.govnih.govplos.orgbio-rad.com These studies reveal the inducibility and tissue-specific expression patterns of this compound, highlighting its role in the insect immune response. nih.govnih.gov For instance, expression analysis of Px-Mor, a this compound from Plutella xylostella, showed expression throughout the life cycle, with high levels in the fat body and hemocyte, and increased expression after induction by bacteria like Bacillus thuringiensis. nih.gov
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Profiling
Quantitative Real-Time PCR (RT-qPCR), also known as qPCR, is a highly sensitive and widely used technique for quantifying gene expression levels thermofisher.com. It allows researchers to measure the amount of specific RNA transcripts in a sample, providing insights into gene activity under different conditions thermofisher.comnih.gov. In this compound research, RT-qPCR is a crucial tool for profiling the expression patterns of this compound genes in response to various stimuli, such as microbial infection or during different developmental stages.
Studies have employed RT-qPCR to investigate the tissue distribution and developmental expression of this compound genes in insects like Plutella xylostella (diamondback moth) nih.gov. These studies involve extracting RNA from different tissues (e.g., hemocyte, fat body, midgut, Malpighian tubule, epidermis) or from insects at various life stages (e.g., egg, larvae, pupa, adult) nih.gov. Following RNA extraction, reverse transcription is performed to convert RNA into complementary DNA (cDNA), which is then used as a template for qPCR thermofisher.com.
RT-qPCR experiments have shown that this compound genes are expressed throughout the life cycle of P. xylostella, with peak expression observed during the fourth instar and prepupa stages nih.gov. Tissue distribution analysis using RT-qPCR revealed that this compound is primarily expressed in the hemocyte and fat body, tissues crucial for insect immune responses nih.gov.
Furthermore, RT-qPCR is used to study the induction of this compound gene expression upon microbial challenge. For instance, studies have demonstrated that infection with bacteria like Escherichia coli or Bacillus thuringiensis, or fungi like Aureobasidium pullulans, can induce significant upregulation of this compound gene expression in the fat body and hemocytes of P. xylostella nih.gov. The temporal dynamics of this induction can also be monitored using RT-qPCR, showing that expression levels can reach maximum at different time points post-infection depending on the pathogen and tissue nih.gov.
The accuracy and reliability of RT-qPCR for gene expression studies depend heavily on the selection of appropriate reference genes for normalization nih.govplos.org. These reference genes, ideally, should have stable expression levels across all experimental conditions nih.gov. Researchers in this compound studies, as in other gene expression analyses, must validate potential reference genes to ensure accurate quantification of this compound transcript levels nih.govplos.org.
Data on this compound gene expression can be presented in tables showing relative expression levels normalized to a reference gene across different tissues, developmental stages, or time points post-infection.
Table 1: Relative Expression of Px-Mor in P. xylostella Tissues (Example based on research findings)
| Tissue | Relative Expression Level (Fold Change) |
| Hemocyte | High |
| Fat Body | High |
| Midgut | Detected |
| Malpighian Tubule | Detected |
| Epidermis | Detected |
(Note: Actual fold change values would be derived from specific experimental data.)
Gene Cloning and Mutagenesis for Functional Studies
Gene cloning is a fundamental molecular biology technique that involves isolating and making multiple copies of a specific gene geneticeducation.co.in. In the context of this compound research, gene cloning is essential for obtaining sufficient amounts of this compound genes for sequencing, manipulation, and expression studies plos.org. This technique allows researchers to study the structure, function, and regulation of this compound genes in detail geneticeducation.co.in.
The process typically involves isolating mRNA from tissues expressing this compound, synthesizing cDNA using reverse transcriptase, and then amplifying the this compound cDNA sequence using PCR nih.govplos.org. The amplified cDNA is then inserted into a suitable vector, such as a plasmid, which can be replicated in a host organism, commonly Escherichia coli geneticeducation.co.inplos.org. This process generates multiple copies of the this compound gene.
Cloning of this compound genes has been successfully performed in various insect species, including Bombyx mori and Plutella xylostella nih.govplos.org. For instance, the full-length cDNA sequence encoding P. xylostella this compound (Px-Mor) was cloned using Rapid Amplification of cDNA Ends (RACE)-PCR strategies, revealing a 42 amino acid mature peptide nih.gov. In Bombyx mori, multiple this compound-coding genes belonging to different subtypes (Bmmor, this compound-like A, and this compound-like B) have been identified and cloned rsc.orgplos.org.
Once cloned, this compound genes can be used for functional studies, including the production of recombinant this compound peptides plos.org. Recombinant this compound can be expressed in host systems like E. coli, allowing researchers to purify and characterize the peptide's biological activities, such as its antimicrobial spectrum and mechanism of action nih.govplos.org. Studies have confirmed that recombinant this compound exhibits similar physical and biological characteristics to its naturally occurring counterpart nih.gov.
Mutagenesis, the process of introducing changes into a DNA sequence, is a powerful technique used in conjunction with gene cloning to investigate the structure-function relationships of proteins like this compound geneticeducation.co.in. By introducing specific mutations into the cloned this compound gene, researchers can alter the amino acid sequence of the resulting peptide and assess how these changes affect its antimicrobial activity, membrane interactions, or other functions.
Site-directed mutagenesis, for example, allows for precise changes to be made at specific codons within the this compound gene, enabling the study of the role of individual amino acid residues or domains in the peptide's activity geneticeducation.co.in. This can help in understanding which parts of the this compound peptide are critical for its interaction with microbial membranes or for triggering downstream cellular responses.
While the provided search results specifically mention cloning this compound genes and expressing recombinant this compound for functional studies, detailed examples of mutagenesis studies specifically on this compound were not prominently featured. However, the principle of using mutagenesis to understand protein function is a standard practice in molecular biology and is applicable to this compound research to delineate the functional importance of specific regions or residues within the peptide. Gene cloning also facilitates the creation of transgenic organisms expressing this compound, which can be used to study its role in innate immunity and potential applications in disease resistance geneticeducation.co.inplos.org.
Q & A
Q. What structural and physicochemical properties of Moricin underlie its antibacterial activity?
this compound’s antibacterial activity is linked to its high isoelectric point (pI ≈ 11.4–12.0), which enhances electrostatic interactions with negatively charged bacterial membranes . Its amphipathic α-helical conformation, observed in membrane-mimetic environments (e.g., 30% trifluoroacetic acid or methanol), disrupts membrane integrity by increasing permeability . Methodologically, circular dichroism (CD) spectroscopy under varying solvent conditions and nuclear magnetic resonance (NMR) in lipid-mimetic environments are used to confirm structural transitions .
Q. How is this compound’s antibacterial spectrum characterized in experimental settings?
Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) are standard. This compound exhibits broad-spectrum activity at low micromolar concentrations (1.4–1.25 µM), including against drug-resistant strains like methicillin-resistant S. aureus (MRSA) . Membrane permeability assays using liposomes loaded with glucose or fluorescent dyes validate pore-forming activity .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound subtype activity within gene families?
The B. mori this compound gene family includes 12 members, but only subsets (e.g., BmmorA1, BmmorA2) show antibacterial activity . To resolve discrepancies, comparative studies using heterologous expression systems (e.g., Pichia pastoris) and standardized MIC assays are critical. For example, BmmorB2 lacks activity despite structural similarity, suggesting functional divergence via residue-level variations . Phylogenetic analysis and site-directed mutagenesis can identify critical residues .
Q. What experimental strategies are used to study this compound’s α-helix-dependent mechanisms?
Structural-function studies employ:
- CD spectroscopy : To monitor α-helix formation in solvents like trifluoroacetic acid or SDS .
- NMR : To resolve solution structures in membrane-mimetic environments (e.g., 100% methanol) .
- Fragment analysis : Synthetic peptide fragments (e.g., D2 fragment) are tested for enhanced membrane disruption, revealing critical regions for activity .
Q. How can researchers investigate this compound’s potential anti-tumor properties?
Computational tools (e.g., molecular docking with AntiCP, iDNA-Prot) predict interactions with cancer targets like Notch receptors . Experimental validation includes:
- Apoptosis assays : Measuring ROS-mediated caspase activation in triple-negative breast cancer cells .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with DNA or signaling proteins .
Methodological and Data Analysis Questions
Q. What protocols ensure reproducibility in this compound expression and purification?
- Heterologous expression : Use codon-optimized constructs in P. pastoris to avoid toxicity .
- Purification : Reverse-phase HPLC and LC/MS for purity validation (>95%) .
- Activity validation : Include positive controls (e.g., cecropin) and standardized MIC assays across labs .
Q. How are transcriptional regulation studies of this compound designed in insect models?
- Immune challenge : Inject larvae with pathogens (e.g., E. coli) and quantify mRNA levels via qRT-PCR in tissues like hemocytes or fat body .
- RNA interference (RNAi) : Knockdown this compound genes to assess immune response deficits .
Contradictions and Emerging Directions
Q. Why do some studies report this compound’s antifungal activity while others do not?
Discrepancies arise from species-specific isoforms. For example, G. mellonella this compound shows antifungal activity, while B. mori isoforms do not . Researchers must specify the isoform and test under standardized conditions (e.g., pH, ionic strength) that mimic host environments.
Q. How can this compound’s DNA-binding properties be leveraged in biotechnology?
I-TASSER-predicted DNA-binding motifs (e.g., Tyr27, Asp33) suggest applications in gene delivery or antimicrobial coatings. Electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) can validate these interactions .
Tables of Key Data
Table 1. Antibacterial Activity of this compound Isoforms
| Source Organism | Target Bacteria | MIC (µM) | Key Residues | Reference |
|---|---|---|---|---|
| B. mori (BmmorA1) | S. aureus, E. coli | 0.625 | Lys-rich C-terminus | |
| M. sexta | MRSA, S. typhimurium DT104 | 1.4 | GKIPV N-terminal |
Table 2. Structural Techniques for this compound Analysis
| Method | Application | Key Finding | Reference |
|---|---|---|---|
| CD Spectroscopy | α-helix quantification in solvents | 30% TFA induces helical conformation | |
| 2D NMR | Solution structure in methanol | 8-residue α-helix dominates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
